molecular formula C13H25NSi B1197553 1-(Triisopropylsilyl)pyrrole CAS No. 87630-35-1

1-(Triisopropylsilyl)pyrrole

Cat. No. B1197553
CAS RN: 87630-35-1
M. Wt: 223.43 g/mol
InChI Key: FBQURXLBJJNDBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Triisopropylsilyl)pyrrole involves strategic chemical reactions that introduce the triisopropylsilyl (TIPS) protective group into the pyrrole molecule. A notable method includes the kinetic electrophilic substitution of pyrrole at the β position followed by fluoride ion-induced desilylation, a process that has become the preferred route for synthesizing 3-monosubstituted pyrroles due to its efficiency and selectivity (Bray et al., 1990). This approach highlights the compound's role as a progenitor "par excellence" for the synthesis of diverse pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of 1-(Triisopropylsilyl)pyrrole is characterized by the presence of the triisopropylsilyl group attached to the nitrogen atom of the pyrrole ring. This structural feature significantly influences the reactivity and stability of the molecule. The nitration of 1-(triisopropylsilyl)-1H-pyrrole, for example, leads to products following partial acid cleavage of the triisopropylsilyl protecting group, demonstrating the compound's discrete molecular structure and the influence of protective groups on its chemical behavior (Kennedy et al., 2006).

Chemical Reactions and Properties

1-(Triisopropylsilyl)pyrrole undergoes various chemical reactions, leveraging its molecular structure for the synthesis of complex molecules. Electrophilic substitution at the β position is a critical reaction, enabling the formation of β-substituted pyrroles. This reactivity pattern is instrumental in the compound's role as a precursor for diverse synthetic pathways, offering a straightforward approach to 3-substituted pyrroles in good overall yields through desilylation processes (Muchowski & Solas, 1983).

Physical Properties Analysis

The physical properties of 1-(Triisopropylsilyl)pyrrole, such as solubility, boiling point, and melting point, are critical for its handling and application in various chemical processes. While specific studies on these properties are scarce, the general behavior of pyrrole derivatives suggests that the introduction of the triisopropylsilyl group would affect the compound's polarity, boiling point, and solubility in organic solvents, thus influencing its application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1-(Triisopropylsilyl)pyrrole, including its reactivity, stability under different conditions, and the influence of the triisopropylsilyl group on its chemical behavior, are central to its utility in synthesis. The protective nature of the triisopropylsilyl group plays a crucial role in modulating the compound's reactivity towards electrophiles and nucleophiles, making it an invaluable tool for the regioselective synthesis of pyrrole derivatives. This characteristic is exemplified in the synthesis of polysubstituted pyrroles, where 1-(Triisopropylsilyl)pyrrole serves as a key intermediate, demonstrating its versatility and utility in organic synthesis (Miura et al., 2013).

Scientific Research Applications

  • Synthesis of Substituted Pyrroles : 1-(Triisopropylsilyl)pyrrole serves as a precursor or intermediate for synthesizing various substituted pyrroles. For example, it has been used in the synthesis of 3-substituted pyrroles through kinetic electrophilic substitution and subsequent fluoride ion-induced desilylation (Bray et al., 1990). This method is now considered a preferred route for obtaining 3-monosubstituted pyrroles.

  • Electron-Transfer Processes : In the study of electron-transfer processes, compounds like 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole have been prepared and characterized. These studies include spectroscopic methods and X-ray crystallography, helping to understand the redox properties of such compounds (Goetsch et al., 2014).

  • Bio-sensing Properties : 1-(Triisopropylsilyl)pyrrole derivatives have been used in the synthesis of redox-active conducting polymers, which show potential in bio-sensing applications. These polymers have been utilized for the quantitative sensing and determination of redox-active enzymes like cytochrome C (Chen et al., 2002).

  • Electropolymerization Studies : The role of 1-(Triisopropylsilyl)pyrrole in electropolymerization has been investigated, showing significant impacts on the polymerization rate, electrochemical capacity, and electroconductivity of resulting polymers (Sekiguchi et al., 2002).

  • Regiospecific and Regiocontrolled Synthesis : 1-(Triisopropylsilyl)pyrrole has been used in the regiospecific C-acylation of pyrroles and indoles, demonstrating its utility as a precursor for the synthesis of various acylated pyrroles and indoles with high yields (Katritzky et al., 2003).

  • Study of Lifetimes of Pyrrole Species : The radical-cations resulting from the oxidation of 1-(triisopropylsilyl)pyrrole have been studied using techniques like fast-scan cyclic voltammetry, providing insights into their electron transfer rate constants and lifetimes (Narula & Noftle, 1999).

Safety And Hazards

TISP is classified as Acute Tox. 4 for inhalation and oral intake, and Eye Irrit. 2, which means it is harmful if swallowed or inhaled and causes serious eye irritation .

Future Directions

TISP may be employed as a reagent in perfluoroalkylation and Vilsmeier formylation reactions. It may be used in the preparation of ethyl 2-(2,4-dinitrophenylhydrazono]-3-[1-(triisopropylsily1)-pyrrol-2-yflpropanoate, heterocyclic base, and 3-nitropyrrole .

properties

IUPAC Name

tri(propan-2-yl)-pyrrol-1-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQURXLBJJNDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236539
Record name N-Triisopropylsilylpyrrole
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Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilyl)pyrrole

CAS RN

87630-35-1
Record name N-Triisopropylsilylpyrrole
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Record name N-Triisopropylsilylpyrrole
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Record name 1-(Triisopropylsilyl)pyrrole
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Synthesis routes and methods I

Procedure details

Pyrrole (2.9 ml, 42 mmol) was added dropwise with stirring at room temperature to a suspension of potassium tert-butoxide (4.66 g, 42 mmol) and 18-crown-6 (0.2 g, 0.76 mmol) in ether (300 ml). After 1 hour tri-isopropylsilyl chloride (8.0 g, 42 mmol) was added dropwise, and then the reaction mixture was stirred for 16 hours, and filtered. The residue was washed with ether and the combined filtrate and washings were washed with brine, then dried and concentrated to give N-tri-isopropylsilylpyrrole (8.0 g, 86% yield) as a clear oil, 1H nmr: delta 1.04 (18H, d), 1.38 (3H, m), 6.22 (2H, m), 6.72 (2H, m) ppm.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyrrole (1.0 mL, 0.96 g, 15 mmol) was added dropwise at 0° C. to a stirred suspension of sodium hydride (0.758 g of 50% dispersion in mineral oil, 16 mmol) in anhydrous DMF (20 mL). When hydrogen evolution (foaming) had ceased, triisopropylsilyl chloride (3.1 mL, 2.8 g, 15 mmol) was added dropwise and stirring at 0° C. was then continued for 0.75 h. The reaction mixture was partitioned between ether and water, and the ether phase was washed with water, dried oversodium sulfate, and evaporated in vacuum. Purification by column chromatography on silica gel (hexane/ethyl acetate=10:1) gave an oil (1.01 g, 30.2% yield); 1H NMR (CDCl3) δ 1.09 (d, 18 H, Me), 1.45 (sept, 3 H, CH), 6.31 (t, 2H, H-3.4), 6.80 (t, 2H, H-2.5). MS (M+H) m/z 224.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.758 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Yield
30.2%

Synthesis routes and methods III

Procedure details

A solution n-BuLi in THF (2.5 M, 19.6 mL, 49 mmol) was added to a stirred solution of pyrrole (3 g, 44.7 mmol) in anhydrous THF (20 mL) at −78° C. in an N2 atmosphere. Then the mixture was warmed to room temperature and stirred at this temperature for 10 min. The mixture was cooled again to −78° C., and chlorotriisopropylsilane (10.5 g, 44.7mmol) was added dropwisely with stirring. Then the mixture was warmed to room temperature and stirred for additional 30 min., diluted with water (200 mL), extracted with ether (200 mL). The organic layer was washed with water (2×100 mL) and brine (100 mL), dried over Na2SO4, concentrated to give crude 1-(triisopropylsilyl)-1H-pyrrole (11 g, 100%) as a oil. LCMS: 224 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 0.98 (m, 18H), 1.40 (m 3H), 6.20 (m, 2H), 6.80 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
19.6 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Triisopropylsilyl)pyrrole
Reactant of Route 2
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1-(Triisopropylsilyl)pyrrole
Reactant of Route 3
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Reactant of Route 4
1-(Triisopropylsilyl)pyrrole
Reactant of Route 5
1-(Triisopropylsilyl)pyrrole

Citations

For This Compound
124
Citations
BL Bray, PH Mathies, R Naef, DR Solas… - The Journal of …, 1990 - ACS Publications
A very effective strategy has been devised for the synthesis of 3-substituted pyrroles based on the use of the triisopropylsilyl (TIPS) moiety as a sterically demanding nitrogen substituent …
Number of citations: 318 pubs.acs.org
X Cai, E Jaehne, HJ Adler… - Chinese Journal of …, 2010 - Wiley Online Library
… In the first step, the reaction of 1-triisopropylsilyl pyrrole with N-bromosuccinimide (NBS) occurred rapidly and gave a mixture of monobrominated pyrroles.Chromatography allowed the …
Number of citations: 2 onlinelibrary.wiley.com
AP Kozikowski, XM Cheng - The Journal of Organic Chemistry, 1984 - ACS Publications
In our efforts to developnew, practical entries to several unique classes of indole-containing natural products, we needed to develop a method for achieving selective functionalization of …
Number of citations: 60 pubs.acs.org
BM Kim, QZ San, LR Bhatt, SK Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
Noble N-substituted-3-fluoropyrroles derivatives were prepared from new precursor via ring formation. The addition reaction of ethyl iododifluoroacetate to vinyl trimethylsilane under the …
Number of citations: 9 koreascience.kr
S Nomiyama, T Ogura, H Ishida, K Aoki… - The Journal of …, 2017 - ACS Publications
Treatment of N-substituted pyrroles with carbonyl compounds and nucleophiles under indium catalysis was found to be a promising method for preparing β-alkylpyrroles without …
Number of citations: 24 pubs.acs.org
JM Muchowski, R Naef - Helvetica chimica acta, 1984 - Wiley Online Library
3‐Lithio‐1‐(trimethylsilyl)pyrrole (7, Schem 2), obtained by halogen‐metal interchange from the 3‐bromo compound 2, reacted with various electrophilic reagents to provide products, …
Number of citations: 62 onlinelibrary.wiley.com
WR Goetsch, PV Solntsev, C Van Stappen… - …, 2014 - ACS Publications
3,4-Diiodo-1-(triisopropylsilyl)-1H-pyrrole (1), 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole (2), and 3,4-diferrocenyl-1H-pyrrole (3) were prepared and characterized using …
Number of citations: 47 pubs.acs.org
KD Barnes, Y Hu, DA Hunt - Synthetic communications, 1994 - Taylor & Francis
Bromine-lithium exchange of 3-bromo-1 -(trilsopropylsilyl) pyrrole 6 followed by treatment with N-fluorobenzenesulfonimide gave the fluoropyrrole 8. Application of this methodology to …
Number of citations: 41 www.tandfonline.com
J Leroy, E Porhiel, A Bondon - Tetrahedron, 2002 - Elsevier
The synthesis of partially β-fluorinated meso-tetraphenylporphyrins using Lindsey conditions, has been examined, starting either from 3,4-difluoro-1H-pyrrole or from 3-fluoro-1H-pyrrole…
Number of citations: 52 www.sciencedirect.com
N Kamigata, T Ohtsuka, T Fukushima… - Journal of the …, 1994 - pubs.rsc.org
… No expected perfluoroalkylated product was obtained in the reaction of compounds 1 with pyrrole; however, 1 -trimethylsilyl- and 1 -triisopropylsilyl-pyrrole were regioselectively …
Number of citations: 86 pubs.rsc.org

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